4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
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Overview
Description
4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with ethoxy, methylphenylamino, and benzenesulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxy group through an etherification reaction. The methylphenylamino group is then added via an amination reaction, and finally, the benzenesulfonamide group is introduced through a sulfonation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
- 4-ETHOXY-N-[(1Z)-3-[(3-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
Uniqueness
Compared to similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(NZ)-4-ethoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-11-13-20(14-12-19)32(29,30)27-23-16-24(26-18-8-6-7-17(2)15-18)25(28)22-10-5-4-9-21(22)23/h4-16,26H,3H2,1-2H3/b27-23- |
InChI Key |
ZSOVKEYNFIXWCW-VYIQYICTSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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